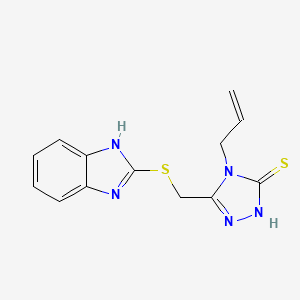

5-(Benzimidazol-2-ylthiomethyl)-4-prop-2-enyl-1,2,4-triazole-3-thiol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-(Benzimidazol-2-ylthiomethyl)-4-prop-2-enyl-1,2,4-triazole-3-thiol is a complex organic compound that features a benzimidazole moiety linked to a triazole ring via a thiomethyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Benzimidazol-2-ylthiomethyl)-4-prop-2-enyl-1,2,4-triazole-3-thiol typically involves multiple steps:

Formation of Benzimidazole Derivative: The initial step involves the synthesis of the benzimidazole derivative. This can be achieved by the condensation of o-phenylenediamine with carbon disulfide in the presence of a base such as potassium hydroxide.

Thiomethylation: The benzimidazole derivative is then thiomethylated using methyl iodide or dimethyl sulfate in the presence of a base like sodium hydride.

Formation of Triazole Ring: The thiomethylated benzimidazole is reacted with propargyl bromide to introduce the prop-2-enyl group. This intermediate is then cyclized with thiosemicarbazide under acidic conditions to form the triazole ring.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control would be essential to ensure consistency and safety.

Analyse Des Réactions Chimiques

Thiol-Based Reactions

The thiol (-SH) group at position 3 of the triazole ring participates in nucleophilic substitution and oxidation reactions:

-

Alkylation : Reacts with alkyl halides (e.g., α-bromo-γ-butyrolactone) under basic conditions to form thioether derivatives. For example:

Compound+R-XAcONa, EtOHS-alkylated product

These reactions yield bicyclic thiazolo[3,2-b] triazole-6(5H)-ones via thiol-ene click chemistry . -

Oxidation : The thiol group oxidizes to disulfide bridges under mild oxidative conditions (e.g., air or I₂), forming dimeric structures .

Triazole Ring Modifications

The 1,2,4-triazole core undergoes functionalization at positions 4 and 5:

-

Cyclocondensation : Reacts with arylaldehydes to form hydrazone derivatives. For instance, treatment with 4-chlorobenzaldehyde produces azomethines via Schiff base formation .

-

Substitution Reactions : The prop-2-enyl group at position 4 enables Michael addition or Diels-Alder reactions with electron-deficient dienophiles .

Benzimidazole Functionalization

The benzimidazole moiety participates in electrophilic substitution:

Comparative Reactivity with Analogues

The compound’s reactivity differs from simpler triazole or benzimidazole derivatives due to synergistic electronic effects:

Synthetic Pathways

Key methods for synthesizing the compound include:

-

Thiosemicarbazide Cyclization :

-

One-Pot Click Synthesis :

Stability and Degradation

Applications De Recherche Scientifique

Scientific Research Applications

5-(Benzimidazol-2-ylthiomethyl)-4-prop-2-enyl-1,2,4-triazole-3-thiol is a versatile material used in scientific research, particularly for its antifungal properties. Researchers have explored its potential as a fungicide to combat plant diseases caused by fungi.

Antifungal Activity:

- Cell Viability Studies In cell culture experiments, the compound’s impact on fungal cell viability is evaluated. Techniques such as the MTT assay measure mitochondrial succinate dehydrogenase (SDH) activity as an indicator of viable cells.

Other Activities and Applications

Triazoles and their derivatives exhibit significant biological properties, including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities . They are also important in organocatalysis, agrochemicals, and materials science . Derivatives of 5-(1,4-benzodioxanyl)-1,2,4-triazole-3-thiol have demonstrated antitumor, antimicrobial, and antiviral effects .

Anti-inflammatory Activity: Some 1,2,4-triazole derivatives have demonstrated anti-inflammatory activity . For example, compound 23 with a benzenesulfonamide moiety, showed a neuroprotective effect by inhibiting oxidative stress pathways, COX-2, and inducible nitric oxide synthase (iNOS) expression, and reducing levels of NO and PGE2 . It also exhibited less cardiotoxicity than celecoxib . Certain 1,2,4-triazole derivatives also act as lipoxygenase inhibitors . The most potent compound, 29 (IC50= 1.15 µM), exhibited twice the activity of 28 (IC50= 2.18 µM) . Derivative 29 displayed suppression of the formation of 5-lipooxygenase products (5-hydroxyeicosatetraenoic acid (5-HETE), leukotriene LTB .

Mécanisme D'action

The mechanism of action of 5-(Benzimidazol-2-ylthiomethyl)-4-prop-2-enyl-1,2,4-triazole-3-thiol involves the inhibition of key enzymes in microbial cells. The benzimidazole moiety is known to interfere with the synthesis of nucleic acids, while the triazole ring can disrupt cell membrane integrity. Together, these effects lead to the death of the microbial cells.

Comparaison Avec Des Composés Similaires

Similar Compounds

Benzimidazole Derivatives: Compounds like 2-mercaptobenzimidazole share structural similarities and are also known for their antimicrobial properties.

Triazole Derivatives: Compounds such as fluconazole, which is used as an antifungal agent, share the triazole ring structure.

Uniqueness

What sets 5-(Benzimidazol-2-ylthiomethyl)-4-prop-2-enyl-1,2,4-triazole-3-thiol apart is the combination of the benzimidazole and triazole moieties linked by a thiomethyl group. This unique structure provides a dual mechanism of action, enhancing its antimicrobial efficacy and making it a versatile compound for various applications.

Activité Biologique

5-(Benzimidazol-2-ylthiomethyl)-4-prop-2-enyl-1,2,4-triazole-3-thiol is a hybrid compound that combines the biological properties of benzimidazole and triazole moieties. This compound has garnered attention for its potential therapeutic applications, particularly in antimicrobial and antifungal activities. This article reviews the biological activities associated with this compound, supported by case studies and research findings.

Chemical Structure

The molecular formula of this compound is C13H13N5S2 . The structure includes a benzimidazole ring fused with a triazole, which is linked to a thiol group, contributing to its biological activity.

Biological Activity Overview

The biological activities of this compound have been primarily investigated in the context of antimicrobial and antifungal properties. The following sections detail these activities.

Antimicrobial Activity

Research indicates that compounds containing both benzimidazole and triazole structures exhibit significant antimicrobial properties. A study involving various benzimidazole-triazole hybrids highlighted their effectiveness against a range of microbial strains, including bacteria and fungi. The hybrid nature of these compounds often results in enhanced activity compared to their individual components .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Activity Type | MIC (µg/mL) | Reference |

|---|---|---|---|

| 5w | Antifungal | 8 | |

| 5ad | Antifungal | 16 | |

| Benzimidazole-Triazole Hybrid | Antibacterial | 32 |

Case Study: Antifungal Activity

In vitro studies have shown that derivatives like 5w demonstrate comparable antifungal activity to standard antifungal agents such as ketoconazole and fluconazole. Specifically, 5w exhibited a minimum inhibitory concentration (MIC) of 8 µg/mL against Candida species, indicating strong antifungal potential .

Mechanism of Action

The mechanism by which these compounds exert their antifungal effects often involves the inhibition of ergosterol biosynthesis, a crucial component of fungal cell membranes. For instance, compounds like 5w were shown to disrupt ergosterol levels in Candida albicans, leading to membrane damage and cell death .

Cytotoxicity Assessment

While exploring the therapeutic potential of this compound, it is essential to evaluate its cytotoxicity. In vitro cytotoxicity assays using MTT assays revealed that certain derivatives had low cytotoxic effects on mammalian cells, making them promising candidates for further development .

Table 2: Cytotoxicity Data

Structure-Activity Relationship (SAR)

The biological activity of benzimidazole-triazole hybrids can be significantly influenced by their structural components. The presence of sulfur or oxygen atoms in the linking bridge between the benzimidazole and triazole rings has been shown to enhance antimicrobial efficacy. Moreover, varying substituents on the triazole ring can modulate both potency and specificity against different microbial strains .

Propriétés

IUPAC Name |

3-(1H-benzimidazol-2-ylsulfanylmethyl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N5S2/c1-2-7-18-11(16-17-13(18)19)8-20-12-14-9-5-3-4-6-10(9)15-12/h2-6H,1,7-8H2,(H,14,15)(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZGMTSGLQVACNP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C(=NNC1=S)CSC2=NC3=CC=CC=C3N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.